3-乙基-4-庚酮

描述

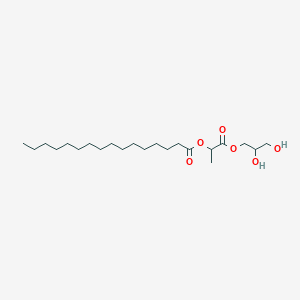

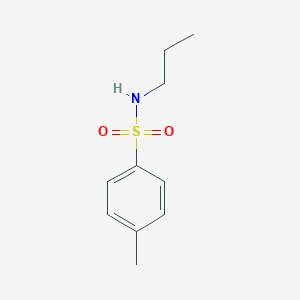

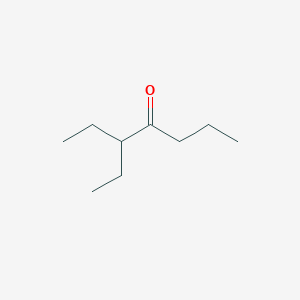

3-Ethyl-4-heptanone, also known as ethyl heptyl ketone, is an organic compound with the chemical formula C9H18O . It belongs to the ketone functional group, characterized by a carbonyl group (C=O) bonded to two alkyl groups . It is a colorless liquid with a “green odor,” also described to have a fruity scent . It is often used as a perfume/fragrance, as a solvent for cellulose, nitrocellulose, or vinyl resins, and as a synthetic building block in the preparation of other organic molecules .

Synthesis Analysis

Synthesizing 3-Ethyl-4-Heptanone typically involves the condensation reaction between a suitable alkyl halide and an appropriate Grignard reagent or organolithium compound . One common method involves the reaction of heptyl magnesium bromide with ethyl acetate, followed by acidification to yield the desired product . Alternatively, the compound can be prepared through the Friedel-Crafts acylation of 3-ethylheptane with acetyl chloride in the presence of a Lewis acid catalyst .Molecular Structure Analysis

The structure of 3-Ethyl-4-Heptanone consists of a seven-carbon chain with an ethyl group (–CH2CH3) attached to the third carbon atom, adjacent to the carbonyl group .Chemical Reactions Analysis

The chemical reactions of 3-Ethyl-4-heptanone are typical of ketones. It can undergo reduction reactions to form alcohols, and it can also participate in condensation reactions with suitable alkyl halides .Physical And Chemical Properties Analysis

3-Ethyl-4-Heptanone is a colorless to pale yellow liquid with a characteristic fruity aroma reminiscent of apples or pears . It possesses a molecular weight of 142.2386 . The compound is sparingly soluble in water but exhibits good solubility in common organic solvents such as ethanol, ether, and chloroform .科学研究应用

新陈代谢和生化途径:

- Walker和Mills(2001)发现4-庚酮来源于体内对塑料增塑剂2-乙基己酸的β-氧化。这项研究为与人类(Walker & Mills, 2001)相关的化合物的代谢途径提供了见解。

有机合成和化学反应:

- Dahlén和Hilmersson(2001)报道了钐二碘化物介导的3-庚酮还原为3-庚醇的反应,展示了与3-乙基-4-庚酮在结构上相似的化合物的化学反应(Dahlén&Hilmersson,2001)。

临床应用和疾病研究:

- Martín Santos等人(2017)分析了尿液样本中挥发性生物标志物,包括3-庚酮,来自肺癌患者,提出了类似于3-乙基-4-庚酮的化合物的潜在临床应用(Martín Santos等人,2017)。

环境和大气化学:

- Fraire等人(2011)研究了2-乙基己醛的光解和氧化机制,产生了包括3-庚酮在内的化合物。这项研究为类似酮(Fraire et al., 2011)的环境行为提供了见解。

材料科学和工程:

- Yi(2012)对含有3-庚酮的混合物的物理性质,如密度和粘度进行了研究。这些研究对于理解类似背景中3-乙基-4-庚酮的行为是相关的(Yi, 2012)。

安全和危害

3-Ethyl-4-heptanone is a flammable liquid and vapor. It is harmful if inhaled and causes eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

3-ethylheptan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-4-7-9(10)8(5-2)6-3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQBUTKELHAKRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061755 | |

| Record name | 4-Heptanone, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-4-heptanone | |

CAS RN |

1528-25-2 | |

| Record name | 3-Ethyl-4-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1528-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Heptanone, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001528252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Heptanone, 3-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Heptanone, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。